N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a chemical compound with a complex molecular structure It is characterized by the presence of an azido group, multiple hydroxyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the core oxan ring structure. One common approach is the use of starting materials such as 2,3,4,6-tetrahydroxypentanal, which undergoes azidation and subsequent acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide for introducing the azido group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is used as a building block for synthesizing more complex molecules. Its azido group makes it a versatile intermediate in click chemistry reactions.
Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities and biochemical pathways. Its multiple hydroxyl groups allow for easy modification and conjugation with biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-azido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide: This compound is structurally similar but lacks the oxan ring.
N-(2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)propionamide: A close analog with a propionamide group instead of acetamide.
Properties
IUPAC Name |
N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCDCDASZJFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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